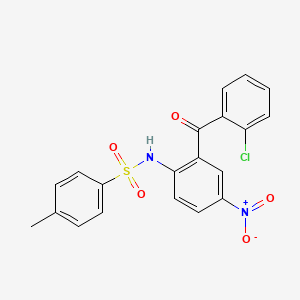
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is a complex organic compound that features a combination of chlorobenzoyl, nitrophenyl, and toluenesulphonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-nitroaniline to form an intermediate product. This intermediate is then reacted with p-toluenesulphonyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted benzoyl derivatives .
Aplicaciones Científicas De Investigación
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chlorobenzoyl)-4-nitroaniline: Similar structure but lacks the toluenesulphonamide group.
N-(2-Chlorobenzoyl)-p-toluenesulphonamide: Similar structure but lacks the nitrophenyl group.
Uniqueness
N-(2-(2-Chlorobenzoyl)-4-nitrophenyl)-p-toluenesulphonamide is unique due to the presence of both nitrophenyl and toluenesulphonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Propiedades
Número CAS |
94107-56-9 |
|---|---|
Fórmula molecular |
C20H15ClN2O5S |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H15ClN2O5S/c1-13-6-9-15(10-7-13)29(27,28)22-19-11-8-14(23(25)26)12-17(19)20(24)16-4-2-3-5-18(16)21/h2-12,22H,1H3 |
Clave InChI |
ODXRHTZAUULMID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















